![molecular formula C15H12BrNO2S3 B2732886 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide CAS No. 2097933-01-0](/img/structure/B2732886.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide
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Description
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide” are not found in the literature, reactions involving similar compounds have been reported. For example, 2,2’-bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Scientific Research Applications
- BTBBr can serve as a promising building block for organic semiconductors due to its conjugated structure. Researchers have investigated its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-rich and electron-withdrawing moieties contribute to charge transport and light emission properties .
- BTBBr derivatives, such as DFBT1 to DFBT7, have been theoretically studied as HTMs for PSCs. These materials exhibit lower band gaps and higher absorption wavelengths compared to the model molecule. Their photovoltaic conversion efficiencies (PCEs) surpass those of the reference molecule, making them excellent candidates for novel PSCs .
- Researchers explore BTBBr derivatives for photocatalytic applications. Their ability to absorb visible light and generate reactive species makes them suitable for environmental remediation, such as the degradation of organic pollutants .
- The π-conjugated structure of BTBBr can be harnessed for fluorescence imaging. By functionalizing it with targeting ligands, researchers aim to develop targeted drug delivery systems. These systems could selectively release therapeutic agents at specific sites .
- BTBBr derivatives can participate in supramolecular interactions, forming self-assembled structures. Researchers investigate their behavior in solution and on surfaces, aiming to create functional nanostructures for various applications .
- The absorption properties of BTBBr derivatives make them interesting candidates for organic photodetectors. Their tunable band gaps and efficient charge transport contribute to their potential in optoelectronic devices .
Organic Electronics and Optoelectronics
Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)
Photocatalysis and Photodegradation
Biomedical Imaging and Drug Delivery
Supramolecular Chemistry and Self-Assembly
Materials for Organic Photodetectors
Adadi, M., Hachi, M., Said, K., El Hassani, A. A., Znaki, J., Znaki, F. Z., Benjelloun, A. T., Chtita, S., & El Khattabi, S. (2024). Rational Design of New Small Derivatives of 2,2’-Bithiophene as Hole Transport Material for Perovskite Solar Cells. Journal of Fluorescence, 137. Read more
properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S3/c16-9-6-14(21-8-9)15(19)17-7-10(18)11-3-4-13(22-11)12-2-1-5-20-12/h1-6,8,10,18H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSGRQDNDAUMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC(=CS3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide |
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